1-(1,1-Dimethoxyethoxy)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

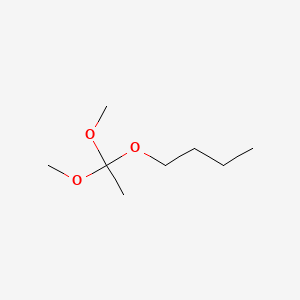

1-(1,1-Dimethoxyethoxy)butane is an organic compound with the molecular formula C8H18O3This compound is characterized by its ether functional groups and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,1-Dimethoxyethoxy)butane can be synthesized through the reaction of butanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with methanol to form the acetal .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, continuous flow reactors are used to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethoxyethoxy)butane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form butanoic acid and other oxidation products.

Reduction: Reduction reactions can convert it back to butanal.

Substitution: The ether groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (e.g., NaBr) can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Butanoic acid and methanol.

Reduction: Butanal and methanol.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-(1,1-Dimethoxyethoxy)butane is used in several scientific research applications:

Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is used in studies involving metabolic pathways and enzyme reactions.

Medicine: It is explored for its potential in drug development and as a solvent in pharmaceutical formulations.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethoxyethoxy)butane involves its interaction with various molecular targets. The ether groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

1,1-Dimethoxybutane: Similar in structure but lacks the additional ethoxy group.

Butanal dimethyl acetal: Another name for 1,1-Dimethoxybutane.

1-(1-Ethoxyethoxy)butane: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

1-(1,1-Dimethoxyethoxy)butane is unique due to its specific arrangement of ether groups, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical syntheses and applications .

Biological Activity

Overview of 1-(1,1-Dimethoxyethoxy)butane

This compound is an ether compound that features a butane backbone with dimethoxyethyl functional groups. This structure may influence its solubility, reactivity, and potential biological interactions. Understanding its biological activity requires examining its chemical properties and potential mechanisms of action.

Structure

- Molecular Formula : C8H18O3

- Molecular Weight : 174.23 g/mol

- Functional Groups : Ether (–O–), alcohol (–OH)

Physical Properties

- Boiling Point : Approximately 160°C

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of ether compounds like this compound can be attributed to several mechanisms:

- Membrane Interaction : Ethers can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : They may act as substrates or inhibitors for various enzymes, influencing metabolic pathways.

- Receptor Binding : The compound could interact with specific receptors, affecting signaling pathways.

Case Studies and Research Findings

While specific studies on this compound are scarce, related ether compounds have been investigated for their biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Diethyl ether | Anesthetic properties; affects neurotransmitter release | |

| Ethyl hexyl ether | Antimicrobial activity against Gram-positive bacteria | |

| Tetrahydrofuran | Cytotoxic effects in cancer cell lines |

Toxicological Data

Toxicological studies are essential for understanding the safety profile of new compounds:

- Acute Toxicity : Initial studies suggest low acute toxicity for similar ethers.

- Chronic Exposure : Long-term exposure data is limited; further studies are needed to assess potential carcinogenic effects.

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

- In vitro Studies : Assessing cytotoxicity and enzyme interactions using cell lines.

- In vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Investigating specific pathways influenced by the compound.

Properties

CAS No. |

85153-54-4 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(1,1-dimethoxyethoxy)butane |

InChI |

InChI=1S/C8H18O3/c1-5-6-7-11-8(2,9-3)10-4/h5-7H2,1-4H3 |

InChI Key |

JEQCQCCFONGTMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.